molecular formula C10H7ClO4 B304651 3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-one

3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-one

Cat. No. B304651
M. Wt: 226.61 g/mol
InChI Key: OGYQIRNXVASMDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-one, also known as Clodinafop-propargyl, is a herbicide that is widely used in agriculture to control grassy weeds in crops such as wheat, barley, and oats. It belongs to the chemical family of aryloxyphenoxypropionates and is a post-emergence herbicide, meaning it is applied after the weeds have emerged from the soil.

Mechanism of Action

The mechanism of action of 3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-oneropargyl involves inhibiting the biosynthesis of fatty acids in the target weeds, leading to their death. Specifically, it targets the enzyme acetyl-CoA carboxylase (ACCase), which is involved in the production of fatty acids.
Biochemical and Physiological Effects:
3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-oneropargyl has been shown to have minimal impact on non-target plants and animals, due to its selective mode of action. However, it can have negative effects on aquatic organisms if it enters waterways through runoff or spray drift.

Advantages and Limitations for Lab Experiments

One advantage of 3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-oneropargyl is its selectivity, which allows for targeted weed control without harming non-target plants. However, its effectiveness can be reduced in certain environmental conditions, such as drought or high temperatures.

Future Directions

There are several potential future directions for research on 3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-oneropargyl. One area of interest is developing new formulations or delivery methods to improve its efficacy under challenging environmental conditions. Another area of research could focus on its impact on soil microbiota and overall soil health. Additionally, there is potential for studying its potential use in combination with other herbicides to improve weed control.

Synthesis Methods

The synthesis of 3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-oneropargyl involves several steps, including the condensation of 2,4-dichlorophenol with 2-methyl-3-butyn-2-ol to form 2-(2-methyl-3-butyn-2-yloxy)-4,6-dichlorophenol. This intermediate is then reacted with 6,7-dihydroxy-4-methylcoumarin in the presence of a base to form 3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-oneropargyl.

Scientific Research Applications

3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-oneropargyl has been extensively studied for its herbicidal properties and its impact on the environment. Research has shown that it is effective in controlling grassy weeds such as wild oat, green foxtail, and barnyardgrass, while being relatively safe for non-target plants and animals.

properties

Product Name

3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-one

Molecular Formula

C10H7ClO4

Molecular Weight

226.61 g/mol

IUPAC Name

3-chloro-6,7-dihydroxy-4-methylchromen-2-one

InChI

InChI=1S/C10H7ClO4/c1-4-5-2-6(12)7(13)3-8(5)15-10(14)9(4)11/h2-3,12-13H,1H3

InChI Key

OGYQIRNXVASMDW-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)Cl

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)Cl

Origin of Product

United States

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